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Compound of Interest

Compound Name: 2-(1H-pyrazol-4-yl)pyrazine

Cat. No.: B1275522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties,

biological significance, and experimental methodologies associated with the heterocyclic

compound 2-(1H-pyrazol-4-yl)pyrazine. This molecule is of significant interest in medicinal

chemistry due to its structural composition, featuring both a pyrazole and a pyrazine ring

system. These motifs are prevalent in a wide array of biologically active compounds,

particularly in the domain of kinase inhibition.[1][2][3][4]

Core Physicochemical Properties
2-(1H-pyrazol-4-yl)pyrazine is an organic compound characterized by the fusion of two

nitrogen-containing aromatic rings.[5] The presence of nitrogen atoms in both the pyrazole and

pyrazine moieties makes it capable of participating in hydrogen bonding and coordinating with

metal ions.[5] It is typically a solid at room temperature and is soluble in polar organic solvents.

[5]
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Property Data Reference

Molecular Formula C₇H₆N₄ [5]

Molecular Weight 146.15 g/mol [6]

CAS Number 849924-97-6 [6]

IUPAC Name 2-(1H-pyrazol-4-yl)pyrazine [5]

SMILES
C1=C(N=CN1)C2=CN=C=CN=

C2
[5]

InChI Key
RJLTUYDPHVYZIR-

UHFFFAOYSA-N
[5]

Biological Significance and Therapeutic Potential
While specific biological data for 2-(1H-pyrazol-4-yl)pyrazine is not extensively published, its

structural components are key pharmacophores in numerous therapeutic agents. The pyrazole

and pyrazine scaffolds are integral to many small molecule kinase inhibitors, which are crucial

in treating diseases like cancer and inflammatory disorders.[3][4]

Relevance as a Kinase Inhibitor Scaffold
Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is

implicated in various diseases.[3]

Pyrazine Moiety: Several FDA-approved kinase inhibitors, such as Gilteritinib (FLT3/AXL

inhibitor) and Acalabrutinib (BTK inhibitor), feature a pyrazine core, highlighting its

importance in designing potent and selective drugs.[2]

Pyrazole Moiety: The pyrazole ring is another privileged structure in medicinal chemistry,

found in drugs like Celecoxib (a COX-2 inhibitor) and various developmental kinase inhibitors

targeting ROCK-II and LRRK2.[7][8][9]

The combination of these two rings in 2-(1H-pyrazol-4-yl)pyrazine suggests its potential as a

scaffold for developing novel inhibitors against various kinase targets, such as those in the

Janus Kinase (JAK) family.[10][11]
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The JAK/STAT Signaling Pathway: A Potential Target
The JAK/STAT pathway is a critical signaling cascade that translates extracellular cytokine

signals into transcriptional responses, regulating processes like immunity, cell growth, and

hematopoiesis.[11] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms

and autoimmune diseases.[10] JAK inhibitors are therefore a significant class of therapeutics.

[12] Given its structure, 2-(1H-pyrazol-4-yl)pyrazine could be investigated as a potential

modulator of this pathway.
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Hypothesized inhibition of the JAK/STAT signaling pathway.

Experimental Protocols
Detailed experimental protocols are essential for the synthesis, characterization, and biological

evaluation of 2-(1H-pyrazol-4-yl)pyrazine.

Synthesis of Pyrazole Derivatives
The synthesis of pyrazole rings is a well-established area of organic chemistry. A common and

classical method is the Knorr pyrazole synthesis, which involves the condensation of a β-

ketoester with a hydrazine derivative.[13] Multi-component reactions are also widely used for

generating substituted pyrazoles efficiently.[14][15]

General Procedure for Knorr Pyrazole Synthesis:[13]

Reaction Setup: A β-ketoester (1 equivalent) is dissolved in a suitable solvent, such as

ethanol or propanol, often with a catalytic amount of acid (e.g., acetic acid).
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Hydrazine Addition: Hydrazine or a substituted hydrazine derivative (1-2 equivalents) is

added to the solution.

Reaction: The mixture is heated to reflux for a specified period, during which the pyrazole

ring is formed via condensation and subsequent cyclization.

Workup and Purification: Upon cooling, the product may precipitate and can be collected by

filtration. Alternatively, the solvent is removed under reduced pressure, and the crude product

is purified using techniques like recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Generic Protocol)
To evaluate the potential of 2-(1H-pyrazol-4-yl)pyrazine as a kinase inhibitor (e.g., against a

JAK family member), a luminescence-based ATP consumption assay like the ADP-Glo™

Kinase Assay is a standard method.[12][16] This assay quantifies kinase activity by measuring

the amount of ADP produced in the enzymatic reaction.

Methodology:

Compound Preparation: A serial dilution of 2-(1H-pyrazol-4-yl)pyrazine is prepared in 100%

DMSO. Nanogram quantities are then dispensed into a 384-well assay plate. Control wells

containing DMSO (0% inhibition) and a potent pan-kinase inhibitor like Staurosporine (100%

inhibition) are included.[16]

Enzyme/Substrate Addition: A solution containing the target kinase (e.g., recombinant JAK1)

and its specific peptide substrate (e.g., IRS1 peptide) is added to the wells. The plate is

incubated to allow the compound to bind to the kinase.[16][17]

Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP. The final ATP

concentration is typically at or near the Michaelis constant (Km) of the enzyme to ensure

accurate IC₅₀ determination for ATP-competitive inhibitors. The reaction proceeds for a set

time (e.g., 60 minutes) at room temperature or 30°C.[16][17]

Reaction Termination and ADP Detection: The reaction is stopped by adding ADP-Glo™

Reagent, which simultaneously depletes the remaining ATP.[16]
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Signal Generation: Kinase Detection Reagent is added to convert the ADP generated into

ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal

proportional to the initial kinase activity.[16]

Data Analysis: The luminescence is measured using a plate reader. The percent inhibition is

calculated relative to the high and low controls. The IC₅₀ value is determined by plotting the

percent inhibition against the logarithm of the compound concentration and fitting the data to

a four-parameter logistic equation.[16]
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Workflow for a typical in vitro kinase inhibition assay.
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Conclusion and Future Directions
2-(1H-pyrazol-4-yl)pyrazine represents a promising chemical scaffold for the development of

novel therapeutic agents, particularly in the field of kinase inhibition. Its fundamental structure

combines two heterocycles known for their favorable interactions with kinase active sites.

Future research should focus on the synthesis of a library of derivatives based on this core,

followed by systematic screening against a panel of kinases to identify potent and selective

inhibitors. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing

lead compounds with the potential for further preclinical and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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